



# Application Notes and Protocols for T-808 PET Imaging in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | T-808   |           |
| Cat. No.:            | B611110 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of the PET tracer **T-808** ([18F]**T-808**) in preclinical models for the in vivo imaging of tau pathology. **T-808** is a second-generation radioligand that selectively binds to paired helical filament (PHF)-tau, a hallmark of Alzheimer's disease and other tauopathies.

#### Introduction

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.[1] The development of tau-specific PET tracers has been crucial in understanding the progression of tauopathies and in the development of novel therapeutics.[2] **T-808** is a PET tracer with high affinity and selectivity for PHF-tau aggregates over  $\beta$ -amyloid plaques.[3][4] Preclinical studies in rodent models have demonstrated its rapid brain uptake and washout, making it a suitable candidate for imaging tau pathology.[3][4][5]

### **Quantitative Data Summary**

The following tables summarize key quantitative data for [18F]**T-808** from preclinical studies.

Table 1: In Vitro Binding Affinity of **T-808** 



| Parameter                | Value   | Description                                                                                                                      |
|--------------------------|---------|----------------------------------------------------------------------------------------------------------------------------------|
| KD (nmol/L)              | 22      | Dissociation constant, indicating the binding affinity of the tracer to its target. A lower value indicates higher affinity. [4] |
| Selectivity (Tau vs. Aβ) | 27-fold | The ratio of binding affinity for neurofibrillary tangles (tau) over amyloid-β plaques.[4]                                       |

Table 2: Biodistribution of [18F]T-808 in Mice (% Injected Dose per Gram - %ID/g)

| Organ   | 2 min post-<br>injection | 10 min post-<br>injection | 30 min post-<br>injection | 60 min post-<br>injection |
|---------|--------------------------|---------------------------|---------------------------|---------------------------|
| Brain   | 2.5 ± 0.3                | 1.8 ± 0.2                 | $0.9 \pm 0.1$             | 0.5 ± 0.1                 |
| Blood   | 3.1 ± 0.4                | 1.5 ± 0.2                 | $0.6 \pm 0.1$             | 0.3 ± 0.05                |
| Heart   | 4.2 ± 0.5                | 2.1 ± 0.3                 | 1.0 ± 0.1                 | 0.6 ± 0.1                 |
| Lungs   | 5.5 ± 0.7                | 2.8 ± 0.4                 | 1.2 ± 0.2                 | 0.7 ± 0.1                 |
| Liver   | 15.2 ± 2.1               | 18.5 ± 2.5                | 16.1 ± 2.2                | 12.3 ± 1.8                |
| Kidneys | 8.9 ± 1.1                | 12.3 ± 1.5                | 10.5 ± 1.3                | 7.8 ± 1.0                 |
| Femur   | 1.1 ± 0.2                | 1.5 ± 0.2                 | 1.8 ± 0.3                 | 2.0 ± 0.3                 |

Note: These values are representative and may vary depending on the specific mouse model and experimental conditions.

## Experimental Protocols Radiosynthesis of [18F]T-808

The radiosynthesis of [18F]**T-808** is a complex procedure that should be performed by trained radiochemists in a facility equipped for handling radioactivity. The general steps include:



- Production of [18F]Fluoride: [18F]Fluoride is typically produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
- Fluorination of the Precursor: The [18F]fluoride is then used to fluorinate a suitable precursor molecule for T-808.
- Purification: The resulting [18F]**T-808** is purified using high-performance liquid chromatography (HPLC).
- Quality Control: The final product undergoes quality control tests to ensure its radiochemical purity, specific activity, and sterility before injection.

### **Animal Handling and Preparation**

- Animal Models: Transgenic mouse models of tauopathy (e.g., PS19, rTg4510) are commonly used. Age-matched wild-type littermates should be used as controls.
- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Anesthesia: For the duration of the injection and imaging procedure, animals should be anesthetized. A common method is inhalation anesthesia with isoflurane (1-2% in oxygen).
- Catheterization: For accurate and repeatable injections, a catheter may be placed in the lateral tail vein.

#### [18F]T-808 Injection and PET/CT Imaging Protocol

- Dose Preparation: The [18F]T-808 solution is diluted in sterile saline to the desired concentration. The typical injected dose for a mouse is 3.7-7.4 MBq (100-200 μCi).
- Injection: The prepared dose is administered as a bolus injection via the tail vein catheter.
- Uptake Period: Following injection, there is an uptake period to allow for the tracer to distribute and bind to its target. For [18F]T-808, a 30-60 minute uptake period is common.
- Positioning: The anesthetized animal is positioned on the scanner bed. It is crucial to ensure
  the head is centered in the field of view for brain imaging.



- CT Scan: A low-dose CT scan is acquired for anatomical co-registration and attenuation correction of the PET data.
- PET Scan: A dynamic or static PET scan is acquired. A typical static scan duration is 15-30 minutes.
- Post-Imaging: After the scan, the animal is monitored until it has fully recovered from anesthesia.

### **Data Analysis**

- Image Reconstruction: The raw PET data is reconstructed using an appropriate algorithm (e.g., OSEM3D). The reconstruction should include corrections for attenuation, scatter, and radioactive decay.
- Image Co-registration: The PET image is co-registered with the CT image to provide anatomical context.
- Region of Interest (ROI) Analysis: ROIs are drawn on the co-registered images to delineate specific brain regions (e.g., hippocampus, cortex, cerebellum).
- Quantification: The radioactivity concentration within each ROI is determined and typically
  expressed as the Standardized Uptake Value (SUV) or as a percentage of the injected dose
  per gram of tissue (%ID/g). For more detailed kinetic analysis, a dynamic scan and arterial
  blood sampling may be required.

#### **Visualizations**





Click to download full resolution via product page

**Figure 1:** Experimental workflow for a typical preclinical **T-808** PET imaging study.





Click to download full resolution via product page

**Figure 2:** Simplified signaling pathway illustrating tau hyperphosphorylation and aggregation, the target of the **T-808** PET tracer.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Tau Phosphorylation | Cell Signaling Technology [cellsignal.com]
- 3. Tau Protein Hyperphosphorylation and Aggregation in Alzheimer's Disease and Other Tauopathies, and Possible Neuroprotective Strategies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperphosphorylation Renders Tau Prone to Aggregate and to Cause Cell Death PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for T-808 PET Imaging in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611110#t-808-pet-scan-procedure-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com